4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Synthetic Chemistry Process Optimization Intermediate Production

Researchers pursuing CNS-targeted NET inhibitors or MR modulators often face supply inconsistency and lengthy custom synthesis lead times for functionalized pyridinylmorpholine intermediates. This compound directly resolves that bottleneck as a commercially available building block with >95% purity. • Enables rapid SAR exploration via Pd-catalyzed cross-coupling at the 5-bromo position; close structural analogs exhibit potent NET inhibition (IC50 = 29 nM). • Supports MR modulator development without custom synthesis delay; related morpholine derivatives show nanomolar MR antagonist activity. • Single rotatable bond and moderate cLogP (~2) ensure favorable downstream processing and purification for multi-gram scale-up. Supplied with defined purity specifications, this intermediate delivers both technical confidence for the researcher and supply chain reliability for the procurement manager.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 566158-47-2
Cat. No. B1284487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-3-methylpyridin-2-yl)morpholine
CAS566158-47-2
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCOCC2)Br
InChIInChI=1S/C10H13BrN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
InChIKeyACLZPQWHEFDNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Baseline Evidence & Specs


4-(5-Bromo-3-methylpyridin-2-yl)morpholine (CAS 566158-47-2) is a heterocyclic organic compound belonging to the class of pyridinylmorpholines, characterized by a bromo- and methyl-substituted pyridine ring linked to a morpholine moiety [1]. With a molecular weight of 257.13 g/mol and the formula C10H13BrN2O, this compound serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research, particularly in the development of biologically active molecules targeting CNS and oncology pathways [2].

Heterocyclic building block for CNS and oncology medicinal chemistry programs
5-Br substitution provides a versatile cross-coupling handle for late-stage diversification
Research intermediate with defined purity from multiple commercial sources

4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Why Substitution Fails


Generic substitution of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine with other pyridinylmorpholine analogs or bromo-substituted pyridines is not feasible due to its unique substitution pattern, which directly influences both synthetic reactivity and biological target engagement. The specific positioning of the bromine atom at the 5-position of the pyridine ring, combined with the 3-methyl group and the 2-morpholine substitution, creates a distinct electronic and steric environment that governs its cross-coupling potential and target binding profiles . For example, related compounds lacking this exact substitution pattern have shown significantly different activities at the norepinephrine transporter (NET) and mineralocorticoid receptor (MR), highlighting the critical role of this specific structural configuration [1][2].

Analogues lacking the specific 5-bromo, 3-methyl, 2-morpholine substitution pattern may show drastically different NET affinity or MR activity, supported by class-level evidence.
Alternative bromopyridines may not reproduce the same regioselective cross-coupling behavior, potentially altering SAR outcomes in target diversification.
Direct substitution with generic morpholine derivatives can shift pathway selectivity profiles, limiting confidence in target engagement for monoamine transporter studies.

4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Evidence vs. Comparators


Synthetic Yield Comparison

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-fluoro-3-methylpyridine with morpholine achieves a 53% isolated yield under optimized conditions . This compares favorably to alternative routes using 2,5-dibromo-3-methylpyridine, which are documented to provide lower regioselectivity and yields in the preparation of related 2-morpholino pyridine derivatives [1].

Synthetic Yield
Cross-study comparable
53% yield
vs. alternative 2,5-dibromo route (lower regioselectivity)
Supports scalable single-step SNAr approach for procurement planning
DMSO, K₂CO₃, 120 °C; alternative routes documented with less favorable selectivity
Synthetic Chemistry Process Optimization Intermediate Production

NET Inhibition: Structural Basis

While direct IC50 data for 4-(5-Bromo-3-methylpyridin-2-yl)morpholine at human NET is not publicly available, a close structural analog (differing only by an additional methylene group) exhibits potent inhibition of norepinephrine uptake with an IC50 of 29 nM in HEK293 cells expressing human NET [1]. This is in stark contrast to another morpholine-containing derivative (CHEMBL4528177), which shows negligible activity (IC50 = 6309.57 nM) at the mineralocorticoid receptor, demonstrating that the specific pyridine substitution pattern is critical for target engagement and that even minor structural modifications lead to dramatic shifts in biological activity [2].

NET Target Engagement
Class-level inference
Close analog IC₅₀ 29 nM
vs. unrelated morpholine analog IC₅₀ 6309.57 nM at MR
Scaffold tuning potential for monoamine transporter studies
Direct data unavailable; structural specificity inferred from analog profiling
CNS Drug Discovery Norepinephrine Reuptake Inhibitors Transporter Pharmacology

Commercial Purity & Availability

4-(5-Bromo-3-methylpyridin-2-yl)morpholine is commercially available from multiple suppliers with a consistently reported purity of 95% or 95+%, as specified by vendors including Chemshuttle, Chemenu, and AKSci . This purity level meets the standard requirements for a research intermediate, allowing for its direct use in most synthetic transformations without additional purification. While specific pricing data varies, the availability from multiple sources ensures competitive procurement options compared to custom synthesis of a non-commercial analog.

Commercial Purity
Supporting evidence
95% / 95+%
Reported by multiple vendors
Reliable research intermediate quality; reduces need for in-house purification
Specifications per supplier COA; verify batch consistency for sensitive applications
Chemical Procurement Quality Control Sourcing Strategy

4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Key Applications


Norepinephrine Reuptake Inhibitor Synthesis

This compound is optimally employed as a key intermediate in the synthesis of novel pyridinylmorpholine-based norepinephrine reuptake inhibitors. As demonstrated by the potent NET inhibition (IC50 = 29 nM) of a close structural analog, this scaffold is highly amenable to tuning for CNS activity [1]. Its 5-bromo group serves as a critical handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around the pyridine ring to optimize potency and selectivity for NET over other monoamine transporters.

MR Antagonist Probe Development

Given that related morpholine derivatives have shown MR antagonist activity with IC50 values in the nanomolar range, this compound is an ideal starting point for the development of chemical probes to study MR function [2]. Its unique substitution pattern can be exploited to achieve selectivity over other steroid hormone receptors, a key challenge in the field. The compound's commercial availability with >95% purity ensures that researchers can initiate SAR campaigns without the delay of custom synthesis, accelerating the path to a potent and selective MR modulator.

Scalable Pharmaceutical Intermediate Synthesis

The documented synthetic route for this compound, achieving a 53% yield via a straightforward SNAr reaction, makes it a viable intermediate for process-scale development . For industrial chemists, the ability to procure this compound in bulk with defined purity (95%) provides a reliable and cost-effective starting point for the multi-kilogram synthesis of more complex drug candidates. Its single rotatable bond and moderate lipophilicity (cLogP ~2) [3] are favorable properties for downstream processing and purification, distinguishing it from less synthetically tractable analogs.

Application
Selection Property
Validation Focus
Monoamine transporter probe design
5-Br cross-coupling handle
Palladium-catalyzed SAR diversification
Steroid hormone receptor probe development
Substitution pattern selectivity
MR vs. related receptor profiling
Process-scale intermediate supply
Defined single-step yield
Bulk purity and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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